2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a furylmethyl group, and a diphenyl group attached to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield similar triazolopyrimidine compounds with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Cyclization Reactions: The triazolopyrimidine core can be further modified through cyclization reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The bromophenyl and furylmethyl groups may play a role in binding to these targets, while the triazolopyrimidine core could be involved in modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but contains a thiazole ring instead of a pyrrolo ring.
Triazolo[1,5-a]pyrimidine: Lacks the pyrrolo ring but shares the triazolopyrimidine core.
Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of a pyrrolo ring.
Uniqueness
The uniqueness of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its combination of functional groups and the specific arrangement of its heterocyclic core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C30H20BrN5O |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
4-(2-bromophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H20BrN5O/c31-24-16-8-7-15-23(24)28-33-30-26-25(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)35(18-22-14-9-17-37-22)29(26)32-19-36(30)34-28/h1-17,19H,18H2 |
InChI Key |
LJVDFWYUDJXKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.